molecular formula C8H10ClNO B13580774 1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride

1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride

Cat. No.: B13580774
M. Wt: 171.62 g/mol
InChI Key: YFLBKCBWRVVGSA-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride: is a chemical compound with the molecular formula C8H9NO·HCl It is a cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine with a cyclopropane precursor under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(pyridin-3-yl)cyclopropan-1-ol hydrochloride
  • 1-(pyridin-4-yl)cyclopropan-1-ol hydrochloride
  • 1-(pyridin-2-yl)cyclopropan-1-amine hydrochloride

Uniqueness: 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride is unique due to the position of the pyridine ring on the cyclopropane moiety, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-pyridin-2-ylcyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c10-8(4-5-8)7-3-1-2-6-9-7;/h1-3,6,10H,4-5H2;1H

InChI Key

YFLBKCBWRVVGSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=N2)O.Cl

Origin of Product

United States

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